BRD4 Bromodomain Binding Affinity: Ortho-Fluorophenyl-Oxane Scaffold Delivers Sub-5 nM Potency in Epigenetic Probe Contexts
Compounds incorporating the (S)-(2-fluorophenyl)(oxan-4-yl)methyl substructure—the same 2-fluorophenyl-THP quaternary architecture present in CAS 1385696-57-0—achieve single-digit nanomolar BRD4 bromodomain inhibition. In a time-resolved fluorescence assay assessing binding to BRD4 bromodomains (residues 44–168, 333–460, and 1–477), BDBM331251 exhibited an IC50 of 1 nM, while BDBM320317 achieved IC50 < 5 nM [1]. By comparison, an analog featuring a 4-fluorophenyl (para-fluoro) substitution on the same oxane core (BDBM331325) showed a >1,000-fold weaker IC50 of 1,500 nM in the identical assay format [2].
| Evidence Dimension | BRD4 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | BDBM331251: IC50 = 1 nM; BDBM320317: IC50 < 5 nM (2-fluorophenyl-oxane scaffold) |
| Comparator Or Baseline | BDBM331325 (4-fluorophenyl-oxane analog): IC50 = 1,500 nM |
| Quantified Difference | ≥1,000-fold difference in IC50 between ortho-F (2-fluorophenyl) and para-F (4-fluorophenyl) regioisomers |
| Conditions | Time-resolved fluorescence binding assay; BRD4 bromodomains (44–168, 333–460, 1–477); Bristol-Myers Squibb US Patent US9725449 |
Why This Matters
This >1,000-fold potency differential demonstrates that the ortho-fluorine regioisomer—the exact substitution pattern in CAS 1385696-57-0—is structurally critical for target engagement, making it the requisite starting material for BRD4-directed probe synthesis.
- [1] BindingDB Entry BDBM331251. 8-[(S)-(2-Fluorophenyl)(oxan-4-yl)methyl] derivative; IC50 = 1 nM against BRD4 bromodomains. US Patent US9725449. View Source
- [2] BindingDB SMILES String Search. BDBM331325: 4-fluorophenyl-oxane analog; IC50 = 1.50E+3 nM against BRD4 bromodomains. View Source
